molecular formula C12H7BrF3NO B3088052 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine CAS No. 1181214-52-7

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine

Cat. No. B3088052
CAS RN: 1181214-52-7
M. Wt: 318.09 g/mol
InChI Key: OBQUHFSJOHITLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a bromine atom and a trifluoromethoxy group attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by the introduction of the phenyl ring with the trifluoromethoxy group, and finally the bromination . The exact synthesis route would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a phenyl ring, and a trifluoromethoxy group. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The pyridine ring might undergo electrophilic substitution reactions, while the bromine atom could be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its melting and boiling points, its solubility in various solvents, and its reactivity with various reagents .

Scientific Research Applications

Synthesis and Bioevaluation

A study by Jha and Ramarao (2017) demonstrated the use of a related compound in the synthesis of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids. These compounds were synthesized using a click chemistry approach and evaluated for antimicrobial activity, highlighting the chemical's role in developing potential antimicrobial agents (Jha & Ramarao, 2017).

Spectroscopic and Optical Studies

Vural and Kara (2017) conducted spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, employing techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The study extended to density functional theory (DFT) calculations, revealing insights into the compound's optical properties and potential applications in material science (Vural & Kara, 2017).

Antifungal Activity and Crystal Structure

Research by Mu et al. (2015) focused on synthesizing and characterizing a compound with a similar structure, examining its antifungal activity. This highlights the compound's potential application in developing new antifungal agents (Mu et al., 2015).

Polyheterocyclic Ring Systems

Abdel‐Latif et al. (2019) utilized a precursor similar to 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine for constructing new polyheterocyclic ring systems, demonstrating the compound's versatility in organic synthesis and potential in pharmacological research (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Larvicidal Activity

A study by Santhanalakshmi et al. (2022) synthesized oxadiazole derivatives using a compound structurally related to 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine and evaluated their larvicidal activity. This research opens up potential applications in vector control and environmental health (Santhanalakshmi et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a pharmaceutical, for example, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

Like all chemicals, this compound should be handled with care. The specific safety and hazards would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might pose a fire hazard .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising pharmaceutical properties, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

3-bromo-5-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO/c13-10-5-9(6-17-7-10)8-1-3-11(4-2-8)18-12(14,15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQUHFSJOHITLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine

Synthesis routes and methods

Procedure details

3,5-Dibromopyridine (4.4 mmol), 4-trifluoromethoxyphenyl boronic acid (5.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.04 mmol), 2M potassium carbonate (8.44 mmol) and dioxane (21 mL) were combined in a vial and heated by microwave for 10 min at 150° C. The reaction mixture was taken up in ether and washed with brine. The ether layer was dried over magnesium sulfate, was filtered and the solvent removed in vacuo. The crude mixture was purified by silica gel chromatography to yield 3-bromo-5-(4-trifluoromethoxyphenyl)-pyridine (130 mg) as a yellow solid: 1H NMR (400 MHz, CDCl3) δ 8.71 (m, 2H), 8.00 (t, J=2.1 Hz, 1H), 7.58 (d, J=8.8 Hz, 2H), 7.34 (d, J=8.0 Hz, 2H); EIMS m/z 317 (M+).
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Quantity
5.1 mmol
Type
reactant
Reaction Step Two
Quantity
8.44 mmol
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.04 mmol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.